2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid

Description

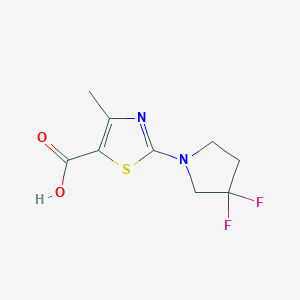

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is a thiazole-carboxylic acid derivative characterized by a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 4-position of the thiazole core. The difluoropyrrolidinyl substituent may enhance metabolic stability and bioavailability compared to non-fluorinated analogs due to fluorine’s electronegativity and lipophilicity .

Properties

Molecular Formula |

C9H10F2N2O2S |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H10F2N2O2S/c1-5-6(7(14)15)16-8(12-5)13-3-2-9(10,11)4-13/h2-4H2,1H3,(H,14,15) |

InChI Key |

XCIIXFZFNHAOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCC(C2)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Difluoropyrrolidine Moiety: This step involves the introduction of fluorine atoms into a pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Construction of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. Common reagents include phosphorus pentasulfide (P2S5) and α-bromoacetophenone.

Coupling of the Two Moieties: The final step involves coupling the difluoropyrrolidine and thiazole moieties through a carboxylation reaction. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid exhibit antimicrobial properties. The thiazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of thiazole can inhibit bacterial growth and may serve as potential leads for antibiotic development .

Neurological Research

The compound's structural features suggest potential applications in neurological research. Pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of treating neurodegenerative diseases. Preliminary studies suggest that similar compounds can modulate neurotransmitter release, which may lead to therapeutic effects in conditions like Alzheimer's disease .

Material Science Applications

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that thiazole-containing polymers exhibit improved resistance to degradation under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Thiazole-Carboxylic Acid Derivatives

Structural and Functional Analogues

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid)

- Structure: Features a cyano group and isobutoxyphenyl substituent instead of difluoropyrrolidine.

- Activity : Potent XO inhibitor with IC50 = 3.0–16 nM, comparable to the target compound’s indole-based analogs .

- Therapeutic Use : Clinically approved for gout treatment due to uric acid-lowering effects .

- Key Difference : The isobutoxyphenyl group enhances target binding to XO’s active site, whereas the difluoropyrrolidine in the target compound may optimize solubility and pharmacokinetics .

2-(3-Cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic Acid

- Structure: Contains an indole moiety substituted with cyano and isopropyl groups.

- Activity : Exhibits XO inhibition with IC50 in the nM range, similar to febuxostat .

- Advantage : The indole scaffold improves potency but may reduce metabolic stability compared to pyrrolidine-based derivatives .

2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid

- Structure : Substituted with a fluorobenzamido group instead of difluoropyrrolidine.

- Activity : Demonstrates anti-diabetic effects by ameliorating insulin sensitivity and hyperlipidemia in rodent models .

- Divergent Application : Unlike XO inhibitors, this compound targets metabolic pathways, highlighting the versatility of thiazole-carboxylic acid scaffolds .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Thiazole-Carboxylic Acid Derivatives

Key Observations:

Substituent Impact: Electron-Withdrawing Groups (e.g., cyano, fluorine): Enhance XO binding affinity and metabolic stability . Heterocyclic Moieties (e.g., indole, pyrrolidine): Influence selectivity; indole derivatives show higher potency, while pyrrolidine analogs may improve pharmacokinetics .

Therapeutic Breadth :

- Thiazole-carboxylic acids are adaptable to diverse targets (e.g., XO, metabolic enzymes) via substituent tuning .

Biological Activity

The compound 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is a derivative of thiazole and has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with difluoromethyl groups, and a thiazole ring with a carboxylic acid functional group, which is crucial for its biological activity.

1. Antidiabetic Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated an IC50 value of 13 nM against DPP-IV, suggesting that this class of compounds may be useful in the treatment of type 2 diabetes .

2. Xanthine Oxidase Inhibition

The thiazole derivatives have also been studied for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and hyperuricemia. One study reported that certain derivatives showed moderate XO inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM . This suggests that this compound could possess similar properties.

3. Antioxidant Activity

In addition to enzyme inhibition, these compounds have been evaluated for antioxidant properties. Antioxidants can mitigate oxidative stress by neutralizing free radicals, which are linked to various chronic diseases. The antioxidant activity of related compounds was found to be moderate, indicating potential health benefits .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:

- DPP-IV Inhibition: By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which enhance insulin secretion in response to meals.

- XO Inhibition: The inhibition of xanthine oxidase leads to decreased production of uric acid, thus providing therapeutic effects in conditions like gout.

Case Studies

Several studies have highlighted the efficacy of related compounds:

- DPP-IV Inhibitors: A study involving a series of proline amides showed promising results in lowering blood glucose levels in diabetic models due to their potent DPP-IV inhibitory activity .

- Xanthine Oxidase Inhibitors: Another study demonstrated that thiazole derivatives exhibited competitive inhibition against XO, suggesting their potential as therapeutic agents for hyperuricemia .

Data Summary

The following table summarizes key findings related to the biological activity of thiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.